molecular formula C17H18ClNO3 B5654409 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide

Cat. No.: B5654409
M. Wt: 319.8 g/mol
InChI Key: RDZQQRMDGLMSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group and a hydroxy-dimethylphenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then subjected to an amidation reaction with 2-hydroxy-4,5-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-oxo-4,5-dimethylphenyl)acetamide.

    Reduction: Formation of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)ethylamine.

    Substitution: Formation of 2-(4-methoxy-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxyphenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-3,5-dimethylphenyl)acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4-methylphenyl)acetamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is unique due to the presence of both chloro and hydroxy-dimethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-10-7-14(15(20)8-11(10)2)19-17(21)9-22-16-5-4-13(18)6-12(16)3/h4-8,20H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZQQRMDGLMSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)NC(=O)COC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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